3,6-Dimethyl-2,4-dinitrophenol

説明

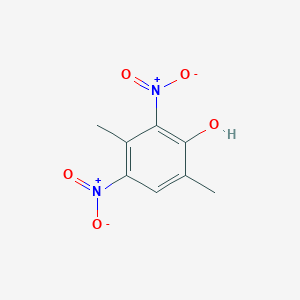

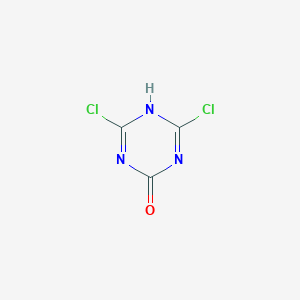

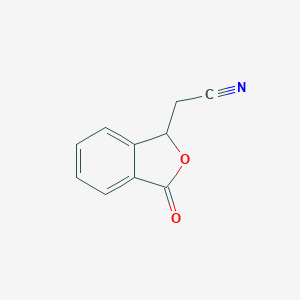

3,6-Dimethyl-2,4-dinitrophenol is a chemical compound with the CAS Number: 15968-56-6 . It has a molecular weight of 212.16 and is typically found as a yellow to brown powder or solid .

Molecular Structure Analysis

The molecular structure of 3,6-Dimethyl-2,4-dinitrophenol consists of a total of 23 bonds. There are 15 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

3,6-Dimethyl-2,4-dinitrophenol is a yellow to brown powder or solid . It has a molecular weight of 212.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Chemical Properties and Identification

“3,6-Dimethyl-2,4-dinitrophenol” is a chemical compound with the CAS Number: 15968-56-6 and a molecular weight of 212.16 . It is a yellow to brown powder or solid at room temperature . The compound’s linear formula is C8H8N2O5 .

Physiologically-based Pharmacokinetic Model

The compound has been studied in the context of obesity treatment. 2,4-Dinitrophenol (DNP), an oxidative phosphorylation uncoupling agent, was used in the early 1930s for weight loss but was banned due to severe toxicities . The study aimed to understand the pharmacokinetic–pharmacodynamic relationship of DNP . The research found limited DNP distribution to tissues and significant nonlinear pharmacokinetics .

Weight Loss Strategy

By enhancing the understanding of the PK–PD relationship, researchers aim to develop new approaches to leverage oxidative phosphorylation uncoupling as a weight loss strategy .

Reactive Oxygen Species (ROS) Lowering

The compound may have potential applications in lowering reactive oxygen species (ROS), which could be beneficial in resolving cellular stress .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed, providing valuable information for further research and applications .

作用機序

Target of Action

The primary target of 3,6-Dimethyl-2,4-dinitrophenol, similar to its relative compound 2,4-Dinitrophenol (DNP), is the mitochondria . It acts as an oxidative phosphorylation uncoupling agent , disrupting the normal functioning of the mitochondria, which are the powerhouses of the cell.

Mode of Action

3,6-Dimethyl-2,4-dinitrophenol operates by uncoupling oxidative phosphorylation . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell. It does this by making the inner mitochondrial membrane permeable to protons, disrupting the proton gradient that drives ATP synthesis . This leads to a rapid consumption of energy without the generation of ATP, resulting in a significant increase in metabolic rate and heat production .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, a key biochemical pathway for energy production . By uncoupling oxidative phosphorylation, it causes the energy from electron transport to be released as heat instead of being used to pump protons across the mitochondrial membrane. This disrupts the proton gradient that is normally used to produce ATP, leading to a rapid consumption of energy without the generation of ATP .

Pharmacokinetics

Studies on 2,4-dinitrophenol have shown that it exhibitsnonlinear pharmacokinetics . This means that the rate at which the drug is absorbed, distributed, metabolized, and excreted changes disproportionately with the dose . This could be due to factors such as nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of the action of 3,6-Dimethyl-2,4-dinitrophenol is a significant increase in metabolic rate and heat production, due to the uncoupling of oxidative phosphorylation . This can lead to hyperthermia , or dangerously high body temperature . In the past, compounds like 2,4-Dinitrophenol were used for weight loss due to their ability to increase metabolic rate, but they were banned due to their severe toxicities .

Action Environment

The action of 3,6-Dimethyl-2,4-dinitrophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to cross cell membranes and reach its target in the mitochondria . Additionally, factors such as temperature, the presence of other drugs or chemicals, and individual genetic variations can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety data sheet for a related compound, 2,4-Dinitrophenol, indicates that it is a flammable solid and harmful if swallowed . It also suggests that it can be toxic in contact with skin or if inhaled . Similar precautions may apply to 3,6-Dimethyl-2,4-dinitrophenol, but specific safety data for this compound was not found in the search results.

特性

IUPAC Name |

3,6-dimethyl-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)5(2)7(8(4)11)10(14)15/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROXWBBJMPCPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166709 | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15968-56-6 | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-xylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)

![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)

![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)